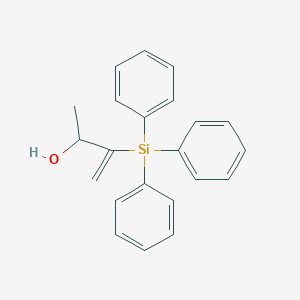
3-(Triphenylsilyl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Triphenylsilyl)but-3-en-2-ol is an organic compound with the molecular formula C22H20OSi It is characterized by the presence of a triphenylsilyl group attached to a butenol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylsilyl)but-3-en-2-ol typically involves the reaction of triphenylsilyl chloride with an appropriate butenol precursor. One common method involves the use of Grignard reagents, where the triphenylsilyl chloride reacts with a Grignard reagent derived from butenol . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Triphenylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenol structure can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 3-(Triphenylsilyl)but-3-en-2-one.
Reduction: Formation of 3-(Triphenylsilyl)butan-2-ol.
Substitution: Formation of 3-(Triphenylsilyl)but-3-en-2-halide.
科学的研究の応用
3-(Triphenylsilyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of silyl groups on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Triphenylsilyl)but-3-en-2-ol involves its interaction with various molecular targets. The triphenylsilyl group can influence the compound’s reactivity and stability, while the butenol structure allows for various chemical modifications. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used .
類似化合物との比較
Similar Compounds
- 3-(Trimethylsilyl)but-3-en-2-ol
- 3-(Triphenylsilyl)but-3-en-2-one
- 3-(Triphenylsilyl)butan-2-ol
Uniqueness
3-(Triphenylsilyl)but-3-en-2-ol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties compared to other silyl-substituted butenols. This uniqueness makes it valuable in specific synthetic applications and research studies .
特性
CAS番号 |
63429-74-3 |
|---|---|
分子式 |
C22H22OSi |
分子量 |
330.5 g/mol |
IUPAC名 |
3-triphenylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C22H22OSi/c1-18(23)19(2)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18,23H,2H2,1H3 |
InChIキー |
AMUBDQGKFRPLPS-UHFFFAOYSA-N |
正規SMILES |
CC(C(=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


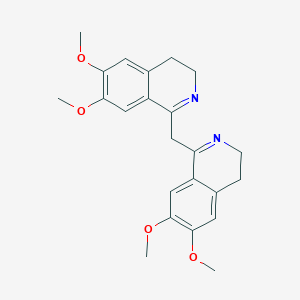
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
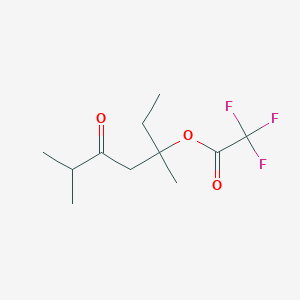
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
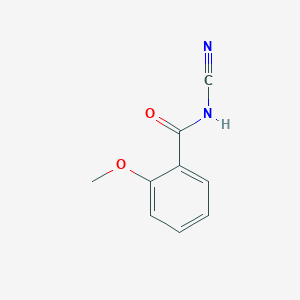
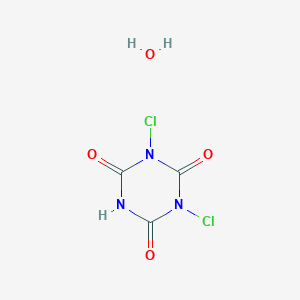
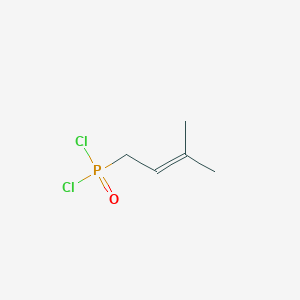

![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)
![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)

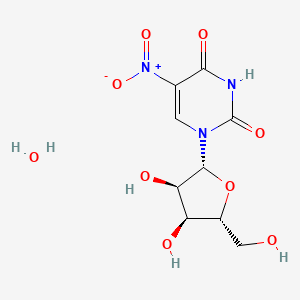
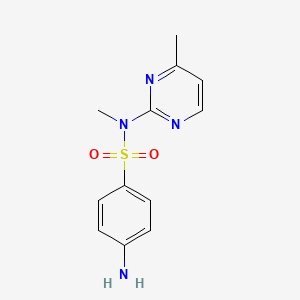
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)
